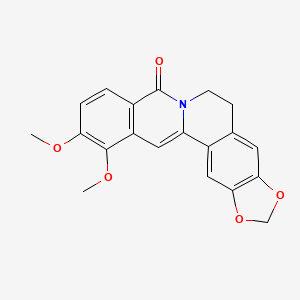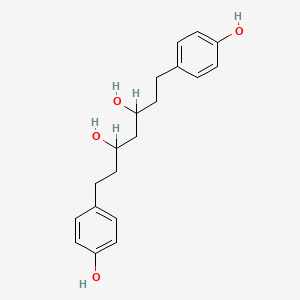
8-Keto-berberine
描述
8-Keto-berberine: is a non-naturally occurring derivative of berberine, specifically an 11, 12-oxygenated protoberberine derived from naturally occurring 9, 10-oxygenated protoberberine . Berberine itself is an isoquinoline alkaloid found in various plants such as barberry, goldenseal, and tree turmeric
作用机制
8-酮小檗碱的作用机制尚未完全了解,但可能涉及与小檗碱相似的途径。 已知小檗碱可以激活AMP活化蛋白激酶(AMPK)途径,该途径在调节葡萄糖和脂质代谢中起着至关重要的作用 . 它还与各种分子靶标相互作用,包括参与代谢过程的酶和受体 .
生化分析
Cellular Effects
Berberine, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It can reduce inflammation, lower blood sugar levels, improve gut health, and help protect the heart
Molecular Mechanism
The molecular mechanism of action of 8-Keto-berberine is not well-understood. Berberine, a related compound, works in various ways in different tissues and organ systems. A primary mechanism of action is through the AMPK (AMP-activated protein kinase) pathway . Berberine improves the body’s ability to metabolize glucose (sugar) for energy, which is the main reason it’s helpful for people with type 2 diabetes or metabolic syndrome . The AMPK pathway also reduces cell proliferation and cell growth, which helps explain berberine’s weight loss, anti-cancer, and anti-inflammatory effects
Dosage Effects in Animal Models
Berberine has shown remarkable memory-improving activities with multiple mechanisms in multiple memory defects animal models when the dose was 5–260 mg/kg
Metabolic Pathways
Berberine has been shown to regulate the whole-body metabolic response including digestive, circulatory, immune, endocrine, and motor systems through various signaling pathways
Transport and Distribution
Berberine is virtually insoluble in water and has low intestinal absorption which means it has poor bioavailability
准备方法
合成路线和反应条件: 8-酮小檗碱的合成涉及小檗碱衍生物的氧化。 这种转化所使用的具体反应条件和试剂在文献中没有得到广泛的记载,但通常涉及在受控条件下使用强氧化剂在第8位引入酮基 .
工业生产方法: 工业生产8-酮小檗碱的方法在文献中没有得到很好的记载。鉴于其源自小檗碱,类似于小檗碱的提取和纯化技术可能可以用于8-酮小檗碱。这将涉及从小檗碱植物来源提取小檗碱,然后进行化学修饰以引入酮基。
化学反应分析
反应类型: 8-酮小檗碱可以进行各种化学反应,包括:
氧化: 在第8位引入酮基。
还原: 酮基可能被还原回羟基。
取代: 在异喹啉环上的各个位置可能发生取代反应。
常用试剂和条件:
氧化: 强氧化剂,例如高锰酸钾或三氧化铬。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 在酸性或碱性条件下使用各种亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物将取决于所使用的具体试剂和条件。例如,8-酮小檗碱的还原将产生羟基化衍生物,而取代反应可以将各种官能团引入异喹啉环。
科学研究应用
化学:
- 用作合成其他复杂分子的前体。
- 研究其独特的化学性质和反应性。
生物学:
医学:
工业:
- 可用于开发新药或作为各种工业过程中的化学中间体。
相似化合物的比较
类似化合物:
小檗碱: 母体化合物,以其广泛的生物活性而闻名。
二氢小檗碱: 一种氢化衍生物,具有改善的生物利用度.
氧小檗碱: 一种氧化形式,具有增强的结合相互作用.
8-酮小檗碱的独特性: 8-酮小檗碱的独特之处在于其第8位存在酮基,这可能赋予其与母体化合物和其他衍生物相比不同的化学和生物学特性。这种结构修饰可能增强其在各种应用中的反应性和功效。
属性
IUPAC Name |
18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-16-4-3-12-14(19(16)24-2)8-15-13-9-18-17(25-10-26-18)7-11(13)5-6-21(15)20(12)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATKZQUZLDDMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N3CCC4=CC5=C(C=C4C3=C2)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene](/img/structure/B3029803.png)


![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)



![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)



